molecular formula C14H13N3O B5144146 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline

2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline

Cat. No. B5144146
M. Wt: 239.27 g/mol
InChI Key: MWVMQOJNRPDUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline, also known as DMQX, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. DMQX is a potent antagonist of glutamate receptors, specifically the AMPA subtype, and has been shown to have a range of effects on the nervous system. In

Mechanism of Action

2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline acts as a competitive antagonist of AMPA receptors, binding to the receptor site and preventing glutamate from binding. This results in a decrease in the excitatory postsynaptic potential (EPSP) and a reduction in the strength of synaptic transmission. 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has been shown to be highly selective for AMPA receptors, with little or no effect on other glutamate receptor subtypes.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has been shown to have a range of effects on the nervous system, including reducing the severity of seizures, improving cognitive function, and reducing anxiety-like behavior. 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of neuronal injury. 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has been used in animal models to study the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning, and memory.

Advantages and Limitations for Lab Experiments

2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has several advantages for use in lab experiments, including its high potency and selectivity for AMPA receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline also has some limitations, including its short half-life and the need for careful control of dosing and administration.

Future Directions

There are several directions for future research on 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline and its applications. One area of interest is the development of more potent and selective AMPA receptor antagonists, which could have applications in the treatment of various neurological disorders. Another area of interest is the role of AMPA receptors in synaptic plasticity and learning, and the development of new techniques to study these processes. Finally, there is a need for further research on the safety and toxicity of 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline, particularly in the context of long-term use and potential clinical applications.

Synthesis Methods

2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline can be synthesized using a variety of methods, including the reaction of 2,3-dichloroquinoxaline with 3,5-dimethyl-4-isoxazolecarboxylic acid. Other methods include the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 2-amino-3-chloroquinoxaline, or the reaction of 2,3-dichloroquinoxaline with 3,5-dimethyl-4-isoxazole-1-carboxaldehyde. The synthesis of 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has been used extensively in scientific research as a tool to study the function of glutamate receptors in the nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a critical role in synaptic plasticity, learning, and memory. 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has been shown to block the AMPA subtype of glutamate receptors, which are involved in fast synaptic transmission. By blocking these receptors, researchers can study the role of AMPA receptors in various physiological and pathological processes.

properties

IUPAC Name

3,5-dimethyl-4-(3-methylquinoxalin-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-8-13(10(3)18-17-8)14-9(2)15-11-6-4-5-7-12(11)16-14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVMQOJNRPDUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=NC3=CC=CC=C3N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethyl-4-isoxazolyl)-3-methylquinoxaline

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